Oxonol Yellow K

Description

Classification within Polymethine Oxonol Dyes and Historical Context in Research

Oxonol Yellow K belongs to the polymethine dye class, specifically the oxonol dyes. researchgate.netwikipedia.org The term "polymethine dyes" was first introduced by Walter König in 1922 to describe dyes characterized by a conjugated chain of an odd number of methine groups situated between two terminal groups. wikipedia.orgresearchgate.net Oxonol dyes are a subclass of anionic polymethine dyes where the chromophore's conjugated chain is terminated by two oxygen atoms, often as part of heterocyclic rings. researchgate.nettandfonline.com

Historically, water-soluble oxonol dyes were significantly used in silver halide photography as filter and antihalation dyes. researchgate.net The development of various oxonol dyes, including those sensitive to membrane potential, expanded their application into biological research. tandfonline.comresearchgate.net Lipophilic oxonol dyes, for instance, are employed in bio-analysis and medical diagnostics for staining cells and bacteria. researchgate.net

Overview of Primary Academic Research Areas for Oxonol Yellow K and Related Analogs

Oxonol Yellow K and its analogs are primarily utilized in research areas that capitalize on their unique optical and chemical properties. These include:

Biological Staining: The dye is used to stain cells and tissues, enhancing visualization for microscopic analysis. chemimpex.com

Membrane Potential Sensing: Several oxonol dyes are well-established as "slow-response" voltage-sensitive fluorescent probes. physiology.orgnih.gov They can detect small changes in membrane potential, which is a crucial parameter in cellular physiology. physiology.orgnih.gov This application is particularly relevant in neuroscience and cell biology for studying phenomena like neuronal action potentials and ion channel activity. nih.govprinceton.edu The mechanism often involves the dye partitioning between the extracellular medium and the cell membrane or cytoplasm in a potential-dependent manner. physiology.org Depolarization of the cell membrane typically leads to an increase in fluorescence as more dye enters the cell. physiology.org

Flow Cytometry: Oxonol dyes are employed in flow cytometry for assessing cell viability and other physiological states. sci-hub.seresearchgate.netnih.govwur.nlnih.gov For example, they have been used to differentiate between viable and non-viable yeast cells in brewing applications and to estimate bacterial antibiotic susceptibility. sci-hub.seresearchgate.net

pH Indication: The dye can function as a pH indicator in various chemical analyses. chemimpex.com

Photographic Materials: Historically and in some modern applications, oxonol dyes are used in color photographic films and as antihalation dyes. chemicalbook.ingoogle.com

Interactive Data Table: Key Properties of Oxonol Yellow K

| Property | Value |

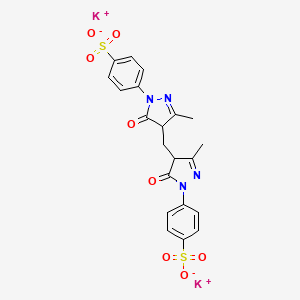

| Synonym | 4,4'-Methylidynebis[1-(4-sulfophenyl)-3-methyl-5-pyrazolone] dipotassium (B57713) salt |

| CAS Number | 82407-55-4 |

| Molecular Formula | C21H16K2N4O8S2 |

| Molecular Weight | 594.7 g/mol |

| Appearance | Light yellow to orange powder/crystal |

Detailed Research Findings

Research has demonstrated the utility of oxonol dyes in various experimental contexts. For instance, bis-oxonol has been used to indirectly measure changes in the plasma membrane potential of glomus cells. physiology.org In these studies, an increase in extracellular potassium concentration, which depolarizes the cell membrane, resulted in a linear increase in bis-oxonol fluorescence. physiology.org This characteristic allows for the calibration of the fluorescence signal to changes in membrane potential. physiology.org

Furthermore, the response of oxonol dyes is sensitive enough to detect small potential changes, a feature that distinguishes them from "fast-response" dyes. physiology.org While fast-response dyes can track rapid events like action potentials in milliseconds, they may not be as effective at resolving smaller, slower potential shifts that slow-response dyes like oxonols can detect. physiology.orgnih.gov

In the field of microbiology, flow cytometry using the oxonol dye DiBAC₄(3) has been shown to be a rapid and reliable method for determining yeast viability, offering an advantage over traditional methods like methylene (B1212753) blue staining. researchgate.netoup.com This application is crucial for quality control in industries such as brewing. researchgate.net

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-10,18-19H,11H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSOUAYCZWVZIJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18K2N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Photophysical Characterization in Academic Investigations

Electronic Absorption Properties

The electronic absorption properties of oxonol dyes are dictated by their delocalized electronic structure, which leads to strong absorption of light in the visible region of the electromagnetic spectrum. sci-hub.se

Oxonol dyes typically exhibit strong and well-defined absorption bands. sci-hub.se The position of the absorption maximum (λmax) is influenced by the specific chemical structure of the dye, including the nature of the heterocyclic end groups and any substituents on the polymethine chain. rsc.orgsemanticscholar.org For instance, a series of novel bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes, when dissolved in acetonitrile (B52724), displayed absorption maxima in the range of 467–480 nm. sci-hub.sesci-hub.se These absorption bands are generally attributed to π-π* electronic transitions within the conjugated system. sci-hub.se In some cases, multiple characteristic absorption bands may be observed. sci-hub.se For example, heptamethine-oxonol dyes can exhibit absorption in the 350-600 nm range, with a primary peak around 450-461 nm, depending on the protonation state of the molecule. rsc.org The shape of the absorption spectrum can sometimes feature a shoulder at a shorter wavelength relative to the main peak, a phenomenon that can be influenced by the solvent environment. researchgate.net

The polarity of the solvent can significantly influence the electronic absorption spectra of oxonol dyes, a phenomenon known as solvatochromism. firsthope.co.in Generally, for dyes with an intramolecular charge transfer (ICT) character, an increase in solvent polarity leads to a shift in the absorption maximum. sci-hub.se In many cases, a bathochromic shift (red shift) is observed in more polar solvents. researchgate.netrsustnjogat.org This shift occurs because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thereby lowering the energy gap for the electronic transition. firsthope.co.in For example, studies on various dyes have shown a pronounced bathochromic shift of the main absorption band with increasing solvent polarity and hydrogen-bonding donor ability. researchgate.net The interaction between the dye and solvent molecules, including dipole-dipole forces and hydrogen bonding, governs the extent of this spectral shift. rsustnjogat.org

The molar absorption coefficient (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. Oxonol dyes are known for their high molar absorption coefficients, which is a desirable characteristic for probes and sensitizers. researchgate.net Academic studies report ε values for various oxonol derivatives, which can be substantial. For example, a dicationic heptamethine-oxonol dye was found to have a molar absorption coefficient of 3.98 × 104 M-1 cm-1 at its absorption maximum of 495 nm. rsc.org This high absorptivity indicates a high probability of electronic transition upon photon absorption, making these dyes highly efficient at capturing light.

Table 1: Electronic Absorption Properties of Representative Oxonol Dyes

| Compound Family | Solvent | Absorption Maximum (λmax) | Molar Absorption Coefficient (ε) |

|---|---|---|---|

| Bis(1,3-dimethylbarbituric acid)trimethine oxonols | Acetonitrile | 467–480 nm sci-hub.sesci-hub.se | Not specified |

Influence of Solvent Polarity on Absorption Spectra

Fluorescence Emission Characteristics

Following the absorption of light, excited oxonol dye molecules can relax by emitting a photon, a process known as fluorescence. The characteristics of this emission are crucial for their use in fluorescence-based applications.

The fluorescence emission of oxonol dyes is characterized by an emission maximum (λem) that is shifted to a longer wavelength compared to the absorption maximum. The spectral profile of the emission is often a mirror image of the absorption band. For a series of bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes in acetonitrile, the fluorescence emission maxima were observed in a broad range, from 531 nm to 712 nm. sci-hub.sesci-hub.se The specific emission wavelength is highly dependent on the molecular structure, particularly the substituents on the polymethine chain, which can alter the electronic distribution in the excited state. sci-hub.se

The Stokes shift is the difference in energy, or wavelength, between the absorption maximum and the emission maximum (λem - λabs). sci-hub.se This parameter is of significant practical importance in fluorescence applications, especially in bioimaging. A large Stokes shift is highly desirable as it minimizes the reabsorption of emitted fluorescence by ground-state dye molecules (the inner-filter effect), which can reduce detection sensitivity and introduce measurement errors. sci-hub.sevanderbilt.edu Furthermore, a large separation between excitation and emission wavelengths improves the signal-to-noise ratio by making it easier to filter out scattered excitation light. sci-hub.seed.ac.uk

Academic investigations have revealed that oxonol dyes can be engineered to have vastly different Stokes shifts. While many common oxonols exhibit small Stokes shifts of less than 25 nm, certain structurally modified trimethine oxonol dyes have been shown to display unusually large Stokes shifts, some as high as ~230 nm. sci-hub.sesci-hub.se This large shift is often attributed to significant structural or electronic rearrangement in the excited state, such as the rotation of bulky substituents, before fluorescence emission occurs. sci-hub.se The unique properties of oxonol dyes with large Stokes shifts make them excellent candidates for use as fluorescent probes in complex biological environments for applications like intracellular imaging. sci-hub.se

Table 2: Fluorescence and Stokes Shift Data for Representative Oxonol Dyes

| Compound Family | Solvent | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (Δλ) |

|---|---|---|---|---|

| Heteroarene-substituted bis-oxonols (3a-3e) | Acetonitrile | 467-480 nm sci-hub.sesci-hub.se | 700-712 nm sci-hub.se | ~230 nm sci-hub.sesci-hub.se |

| Bromo-substituted bis-oxonol (3f) | Acetonitrile | Not specified | 531 nm sci-hub.se | 51 nm sci-hub.se |

Measurement of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.comjascoeurope.com A reliable method for determining Φf is the comparative method, which utilizes a well-characterized standard with a known quantum yield. horiba.com In this method, solutions of the standard and the sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities directly corresponds to the ratio of their quantum yields. horiba.com

The fluorescence quantum yield can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

Φ is the fluorescence quantum yield.

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

η is the refractive index of the solvent.

The subscripts ST and X denote the standard and the test sample, respectively. horiba.com

For accurate measurements, it is recommended to work within a specific concentration range to avoid effects like self-quenching and to use multiple solutions at varying concentrations. horiba.comedinst.com

In a study of novel β-pyridinium/quinolinium-substituted bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes, the photophysical properties, including the fluorescence quantum yield, were measured in acetonitrile (CH3CN). sci-hub.sesci-hub.se The data for a representative dye (dye 3a in the study) in various solvents are presented below.

| Solvent | λmax (nm) | λem (nm) | Stokes Shift (nm) | Φf |

|---|---|---|---|---|

| Toluene | 467 | 531 | 64 | 0.03 |

| Ethyl acetate | 470 | 538 | 68 | 0.04 |

| Dichloromethane | 475 | 545 | 70 | 0.05 |

| Chloroform | 478 | 550 | 72 | 0.06 |

| Ethanol (B145695) | 480 | 560 | 80 | 0.08 |

| Methanol | 482 | 565 | 83 | 0.09 |

| Water | 485 | 580 | 95 | 0.12 |

| DMF | 472 | 540 | 68 | 0.04 |

| Acetonitrile | 470 | 535 | 65 | 0.05 |

Table 1: Photophysical properties of a representative bis-oxonol dye in various solvents. Data extracted from a study on novel β-substituted bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes. sci-hub.se

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that typically consist of an electron donor and an electron acceptor moiety linked by a single bond. rsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. rsc.orgrsc.org This process can significantly influence the photophysical properties of a molecule, often resulting in a large Stokes shift and sensitivity of the emission spectrum to the solvent polarity. sci-hub.sersc.org

The investigation of the photophysical properties of certain bis-oxonol dyes in a range of organic solvents with varying polarities has confirmed the occurrence of ICT. sci-hub.se For instance, the significant red-shift in the emission spectra of these dyes as the solvent polarity increases is a strong indicator of ICT. rsc.org This behavior suggests that the excited state has a more polar character than the ground state, which is stabilized to a greater extent by polar solvents. nih.gov

In some systems, dual emission from a locally excited (LE) state and an ICT state can be observed. rsc.org The relative intensity of these two emission bands often depends on the solvent polarity, with the ICT emission becoming more dominant in more polar environments. rsc.org The charge-transfer character of the excited state is a key factor in the functionality of many fluorescent probes and materials. rsc.orgaip.org Theoretical calculations, such as those using density functional theory (DFT), can provide further insights into the electronic structure and charge distribution in both the ground and excited states, helping to elucidate the ICT mechanism. sci-hub.se

Advanced Spectroscopic Techniques in Oxonol Research

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamics of molecular processes that occur in the excited state. lightcon.com This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the excited-state lifetime. lightcon.comiitb.ac.in Techniques such as time-correlated single-photon counting (TCSPC) are commonly used to measure fluorescence decays in the time domain. lightcon.comiitb.ac.in

In the context of oxonol dyes, time-resolved fluorescence spectroscopy can be used to study various dynamic processes, including ICT. For push-pull organic fluorophores exhibiting ICT, time-resolved fluorescence decay experiments can reveal different lifetime components corresponding to the LE and ICT states. rsc.org For example, a study on a cross-conjugated push-pull enediynyl dye showed a shorter lifetime component (around 0.5–0.9 ns) attributed to the ICT state and a longer lifetime component (around 1.6–2.8 ns) corresponding to the LE state. rsc.org

Furthermore, time-resolved fluorescence can be combined with microscopy in a technique called fluorescence lifetime imaging microscopy (FLIM). nih.govnih.gov FLIM provides spatial resolution, allowing for the mapping of fluorescence lifetimes within a sample, which is particularly useful for studying probes in heterogeneous environments like living cells. nih.gov For instance, the fluorescence lifetime of Oxonol VI has been shown to change upon binding to bovine serum albumin (BSA), with the free dye having a lifetime of 90 ps, while the bound form exhibits two longer lifetime components of 0.5 ns and 1.5 ns. nih.gov

Combined Absorption and Fluorescence Spectroscopy for Mechanistic Studies

The combination of steady-state absorption and fluorescence spectroscopy is a fundamental approach for characterizing fluorescent molecules and elucidating the mechanisms of their photophysical behavior. researchgate.net Absorption spectroscopy provides information about the electronic transitions from the ground state to excited states, while fluorescence spectroscopy reveals the transitions from the lowest excited singlet state back to the ground state. fsu.edu

The relationship between the absorption and emission spectra, particularly the Stokes shift (the difference in wavelength between the absorption and emission maxima), can offer initial insights into the nature of the excited state. sci-hub.sefsu.edu For oxonol dyes, the absorption and fluorescence spectra are often sensitive to the molecular environment. researchgate.net For example, the study of absorption spectra of meso-substituted anionic oxonols in solvents of varying polarity revealed the presence of two bands corresponding to trans- and cis-isomers in equilibrium. researchgate.net

By systematically studying how changes in the environment (e.g., solvent polarity) affect both the absorption and fluorescence spectra, researchers can gain a deeper understanding of processes like ICT. sci-hub.senih.gov A large Stokes shift that increases with solvent polarity is a classic sign of an ICT process, indicating a significant rearrangement of the electronic structure in the excited state. sci-hub.se The combined analysis of absorption and emission data is crucial for building a comprehensive picture of the photophysical pathways, from initial photon absorption to the final emission of fluorescence. researchgate.netresearchgate.net

Mechanisms of Action of Oxonol Yellow K As a Fluorescent Research Probe

"On-Off" Fluorescence Response Mechanisms

The "On-Off" mechanism is a popular model used to describe the action of potential-sensitive probes like oxonols. ias.ac.innih.gov This mechanism is based on the principle that the probe's fluorescence quantum yield is drastically different in the aqueous phase compared to the membrane-bound state. ias.ac.in The dye essentially switches "off" (low fluorescence) in the aqueous environment and "on" (high fluorescence) when partitioned into the membrane. ias.ac.in

Ion Concentration Dependence of Fluorescence Signal

The fluorescence signal of Oxonol Yellow K is indirectly dependent on the concentration of specific ions, primarily because these ion gradients are what establish the membrane potential in the first place. The most common method for calibrating oxonol dye fluorescence is to artificially depolarize the cell membrane by increasing the extracellular potassium concentration ([K+]e). physiology.orgnih.gov This high [K+]e solution disrupts the normal potassium gradient, causing the membrane potential to shift towards zero and inducing a maximal influx of the oxonol dye, which corresponds to the maximum fluorescence signal. physiology.org

Studies using the oxonol dye WW 781 have shown a clear dependence of the fluorescence response on the extracellular potassium concentration. nih.gov However, the relationship is not always straightforward. For instance, interactions between the anionic oxonol dyes and cationic complexes, such as the K+-valinomycin complex used in some calibration protocols, can complicate the interpretation of the fluorescence response. thermofisher.com The selectivity of the cell's ion channels also plays a role; the membrane's permeability to ions like K+, Na+, and Cl- ultimately determines the potential that the oxonol probe reports. thermofisher.commdpi.com Experiments in mast cells have suggested that under certain conditions, the activity of the sodium pump, rather than ion channel permeabilities, is the main driver of membrane potential changes detected by bis-oxonol. nih.gov

Influence of Environmental Factors on Probe Performance

The performance and fluorescence signal of Oxonol Yellow K can be influenced by a variety of local environmental factors beyond the membrane potential itself. researchgate.net

Key Environmental Factors:

| Factor | Influence on Probe Performance | Citation |

| Lipid Composition | The specific types of lipids and their organization within the membrane can affect the dye's partitioning, binding affinity, and fluorescence quantum yield. The physical and chemical composition of vesicles influences the affinity of oxonols. | nih.govresearchgate.net |

| Protein Interactions | Binding to different intracellular proteins can lead to varied spectral shifts and fluorescence lifetimes. The presence of specific binding sites can alter the probe's response. | nih.gov |

| pH | The pH of the medium can affect the charge state of the dye and the membrane surface, potentially altering the interaction and the resulting fluorescence signal. | frontiersin.org |

| Ionic Strength | The overall ionic strength of the aqueous medium can impact the affinity of oxonol dyes for the membrane. | nih.gov |

| Probe Concentration | The concentration of the dye itself is a critical factor. At high concentrations, aggregation can occur, leading to self-quenching and a decrease in fluorescence. It is important to use concentrations low enough to avoid potential-independent background staining. | thermofisher.com |

These factors highlight the importance of careful calibration and control experiments to ensure that observed fluorescence changes are indeed reporting on membrane potential and not artifacts of a changing cellular environment. thermofisher.comresearchgate.net

Sensitivity to Intracellular Species Concentrations

The fluorescence of oxonol dyes is highly sensitive to the concentrations of intracellular ions, which is primarily linked to their response to changes in transmembrane electrical potential (Em). sci-hub.sesci-hub.senih.gov As anionic dyes, the distribution of oxonol molecules across the plasma membrane is governed by the membrane potential, a principle described by the Nernst equation. nih.gov

In a typical cell with a negative resting membrane potential, the intracellular concentration of anionic oxonols is low. However, when the cell depolarizes (the membrane potential becomes less negative), the negatively charged dye molecules move into the cell's interior. nih.gov This influx leads to an increased intracellular dye concentration and a corresponding enhancement of the fluorescence signal detected from within the cell. nih.gov

Research on various oxonol dyes has demonstrated this mechanism:

Potassium (K+) and Calcium (Ca2+) Ions: The oxonol dye WW 781 serves as a rapid and sensitive indicator of KCl diffusion potentials in human red blood cells. nih.gov Its fluorescence intensity changes in response to alterations in extracellular potassium and calcium concentrations, particularly when ion-specific pathways are opened using ionophores like valinomycin (B1682140) or A23187. nih.gov This response makes it possible to monitor ion-specific events such as Ca2+-induced K+ conductance. nih.gov

Sodium (Na+) Ions: In studies on mast cells using a bisoxonol probe, changes in fluorescence were linked to the activity of the sodium pump. nih.gov Blocking the pump led to an enhancement in fluorescence, indicating a depolarization of the plasma membrane, highlighting the probe's sensitivity to processes that regulate Na+ gradients. nih.gov

The mechanism of fluorescence change can vary among different oxonol dyes. For many, an "on-off" mechanism is observed, where the fluorescence intensity correlates with the amount of dye bound to cellular components, which is directly influenced by the membrane potential. nih.gov

| Intracellular Species/Factor | Effect on Anionic Oxonol Dyes | Observed Fluorescence Change | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Potassium (K+) Efflux (Hyperpolarization) | Dye moves out of the cell or partitions to the outer membrane leaflet. | Decrease | Potential-dependent partitioning ("On-Off" Mechanism) | nih.govnih.gov |

| Membrane Depolarization (e.g., increased Na+ influx) | Dye moves into the cell's interior. | Increase | Nernstian redistribution of the charged dye across the membrane. | nih.govnih.gov |

| Calcium (Ca2+) Influx (triggering K+ conductance) | Indirectly causes hyperpolarization due to K+ efflux. | Decrease | Response to the change in membrane potential caused by Ca2+-activated K+ channels. | nih.gov |

Effects of Fluidity, Viscosity, and Polarity

The photophysical properties of Oxonol Yellow K, like other oxonol dyes, are intrinsically sensitive to the characteristics of its molecular environment, including fluidity, viscosity, and polarity. sci-hub.sesci-hub.se This sensitivity makes them effective probes for investigating the state of cellular membranes and other biological microenvironments. mdpi.com

The key mechanisms underlying this environmental sensitivity include:

Solvatochromism: Oxonol dyes are solvatochromic, meaning their absorption and fluorescence spectra change in response to the polarity of the solvent or local environment. sci-hub.semdpi.com This property is often driven by an intramolecular charge transfer (ICT) process within the dye molecule. sci-hub.se When a dye molecule is in a more polar environment, such as the aqueous phase or a disordered membrane region, its fluorescence emission properties are altered compared to when it is in a nonpolar, ordered lipid environment. mdpi.com

Viscosity Sensitivity: The viscosity of the medium can influence the fluorescence quantum yield of oxonol dyes. sci-hub.seaip.org This is often related to a process known as twisted intramolecular charge transfer (TICT), where parts of the molecule can rotate in the excited state. In a highly viscous environment, this rotation is hindered, which reduces non-radiative decay pathways and can lead to an increase in fluorescence intensity and lifetime. aip.org

Membrane Fluidity: Changes in membrane fluidity affect the local polarity and viscosity experienced by the probe. For instance, an increase in membrane fluidity allows for greater penetration of water molecules into the lipid bilayer, exposing the dye to a more polar environment and thereby altering its fluorescence signal. mdpi.comescholarship.org

Studies with related probes illustrate these effects. The fluorescence lifetime of Oxonol VI, for example, is significantly prolonged when it binds to proteins such as bovine serum albumin (BSA). nih.gov This change reflects the transition of the dye to the more viscous and less polar microenvironment of the protein's binding pocket. nih.gov

| Environmental Parameter | Effect on Probe Environment | General Effect on Oxonol Fluorescence | Reference |

|---|---|---|---|

| Increased Polarity | Alters the energy of the excited state. | Shift in emission spectra (solvatochromic shift); may decrease quantum yield. | sci-hub.semdpi.comresearchgate.net |

| Increased Viscosity | Hinders molecular rotation in the excited state. | Increase in fluorescence quantum yield and lifetime. | sci-hub.seaip.org |

| Increased Membrane Fluidity | Increases local polarity due to water penetration. | Shift in emission consistent with a more polar environment. | mdpi.comescholarship.org |

| Binding to Proteins/Lipids | Probe enters a nonpolar, viscous binding pocket. | Increase in fluorescence lifetime and intensity; red-shift in spectrum. | nih.gov |

pH Sensitivity and Indicator Functionality

Oxonol Yellow K is utilized as a pH indicator, capable of reporting on the acidity or alkalinity of a solution through changes in its optical properties. chemimpex.com This functionality is a known characteristic of the broader class of bis-oxonol dyes. sci-hub.se

The mechanism of pH sensing in indicator dyes is based on the protonation or deprotonation of acidic or basic functional groups on the fluorophore. The chemical structure of Oxonol Yellow K, 4,4'-Methylidynebis[1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium (B57713) Salt, contains groups susceptible to changes in protonation state with varying pH. This alteration of the chemical structure modifies the electronic conjugation of the molecule, leading to a change in its absorption and fluorescence spectra.

Fluorescent pH indicators are crucial tools in cell biology for monitoring intracellular pH, which is tightly regulated. biomol.com While the precise pH range and spectral response of Oxonol Yellow K are specific to the molecule, its function is analogous to other well-characterized pH probes used in research.

| Indicator | Typical Application | pH Range / Property | Reference |

|---|---|---|---|

| Oxonol Yellow K | Chemical analysis, potential for biological pH sensing. | Functions as a pH indicator to determine acidity/alkalinity. | sci-hub.sechemimpex.com |

| BCECF-AM | Measurement of intracellular pH. | Widely used fluorescent indicator for cytosolic pH (~6.8-7.4). | biomol.com |

| HPTS (Pyranine) | Fluorescent pH indicator. | Useful for physiological pH range. | biomol.com |

| Phenol Red | Water-soluble pH indicator. | Used in the 6.8 (Yellow) to 8.2 (Red) range. | biomol.com |

Applications of Oxonol Yellow K in Advanced Research Methodologies

In Vitro Cellular and Subcellular Research

Quantitative Monitoring of Transmembrane Electrical Potential

Oxonol dyes, including Oxonol Yellow K and its analogue bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)), are anionic, lipophilic molecules that can partition across cell membranes in a voltage-dependent manner. nih.govnih.gov When the cell membrane depolarizes, becoming less negative on the inside, the negatively charged oxonol dye enters the cell and binds to intracellular components, leading to an increase in fluorescence. researchgate.net Conversely, hyperpolarization, an increase in the negative charge inside the cell, causes the dye to be excluded, resulting in decreased fluorescence. researchgate.net This relationship allows for the quantitative monitoring of transmembrane electrical potential. The fluorescence change is often calibrated to absolute membrane potential values using techniques like patch-clamp or by manipulating ion gradients with ionophores. mdpi.com

Oxonol dyes have been instrumental in studying the membrane potential of a wide range of mammalian cells.

Human Red Blood Cells: In human red blood cells, oxonol dyes have been used to investigate the mechanisms by which these dyes respond to changes in membrane potential. nih.gov Studies have shown that while most oxonols exhibit a decrease in fluorescence with hyperpolarization, some can show an increase, suggesting different interaction mechanisms within the membrane. nih.gov

Lymphocytes: Flow cytometry combined with oxonol dye fluorescence has enabled the quantitative measurement of transmembrane potential in individual lymphocytes. nih.gov This technique has revealed a resting potential of approximately -70 mV for both mouse and human lymphocytes. nih.gov It has also been used to study the activity of Ca²⁺-sensitive K⁺ channels in T cells. nih.gov

HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are a common model in cell biology. Oxonol dyes have been used to monitor membrane potential changes in these cells, for instance, in response to the expression of ion channels or in the development of high-throughput screening methods. researchgate.netspiedigitallibrary.orgnih.gov

THP-1 Macrophages: The effect of modulating extracellular potassium ion concentration on the membrane potential of THP-1 macrophages has been studied using the oxonol dye DiBAC₄(3). aip.orgaip.org This research is relevant to understanding the role of ion fluxes in immune cell function.

Bovine Adrenal Chromaffin Cells: While not explicitly detailed in the provided context, the use of oxonol dyes in studying excitable cells like chromaffin cells is a logical extension of their application in monitoring membrane potential dynamics related to secretion and signal transduction.

Table 1: Applications of Oxonol Dyes in Mammalian Cell Research

| Cell Type | Application | Key Findings |

| Human Red Blood Cells | Monitoring transmembrane potential | Different oxonols can exhibit distinct fluorescence responses to hyperpolarization. nih.gov |

| Lymphocytes | Quantitative measurement of membrane potential via flow cytometry | Resting potential of -70 mV; used to study ion channel activity. nih.gov |

| HEK-293 Cells | Monitoring membrane potential changes | Used in ion channel studies and high-throughput screening. researchgate.netspiedigitallibrary.org |

| THP-1 Macrophages | Studying the effect of ion concentration on membrane potential | Demonstrated the impact of extracellular potassium on macrophage membrane potential. aip.orgaip.org |

The application of Oxonol Yellow K and related dyes extends to more specific cellular and artificial systems.

Glomus Cells and PC-12 Cells: The voltage-sensitive dye bis-oxonol has been used to investigate the response of carotid body glomus cells and PC-12 cells to hypoxia. nih.govphysiology.org While PC-12 cells consistently depolarized in response to hypoxia, glomus cells showed varied responses, with some depolarizing, some hyperpolarizing, and others showing no change. nih.govphysiology.org This highlights the complexity of oxygen sensing mechanisms.

Lipid Vesicles and Proteoliposomes: Oxonol dyes are valuable tools for studying ion transport in artificial membrane systems. They have been used to monitor the electrogenic activity of reconstituted proteins, such as the Na,K-ATPase, in proteoliposomes. researchgate.net The dye's fluorescence responds to the generation of a membrane potential by the ion pump. researchgate.netd-nb.info These model systems allow for the detailed investigation of protein function in a controlled lipid environment. mdpi.comsynthelis.comnih.gov

A primary application of Oxonol Yellow K is the study of ion channels and pumps, which are fundamental to cellular electrophysiology.

K⁺ Channels: The activity of potassium (K⁺) channels significantly influences the resting membrane potential. nih.gov Oxonol dyes can be used to monitor changes in membrane potential caused by the opening or closing of K⁺ channels in response to various stimuli. nih.gov For example, the activation of Ca²⁺-sensitive K⁺ channels in T-lymphocytes, leading to hyperpolarization, has been detected using an oxonol dye. nih.gov

Na,K-ATPase: The Na,K-ATPase is an electrogenic pump that creates and maintains the Na⁺ and K⁺ gradients across the cell membrane, contributing to the resting membrane potential. frontiersin.org The activity of this pump can be monitored using oxonol dyes in proteoliposomes. researchgate.net The pump's transport of three Na⁺ ions out for every two K⁺ ions in generates an outward current that can be detected as a change in the oxonol dye's fluorescence. researchgate.net This provides a means to study the enzyme's kinetics and regulation. nih.govmdpi.com

Oxonol dyes are sensitive reporters of both depolarization and hyperpolarization.

Depolarization: An increase in extracellular potassium concentration is a common experimental method to induce depolarization. nih.govphysiology.org The resulting influx of positive charge reduces the negative membrane potential, causing an increase in the fluorescence of anionic oxonol dyes as they enter the cell. researchgate.netwikipedia.org

Hyperpolarization: Hyperpolarization can be induced by stimuli that activate outward currents, such as the opening of certain potassium channels, or by the activity of electrogenic pumps like the Na,K-ATPase. nih.govnih.gov This increased internal negativity leads to the expulsion of the anionic dye from the cell and a decrease in its fluorescence. researchgate.nettmc.edu

The interface of biology and electronics has given rise to bioelectronic devices capable of modulating cellular activity. Oxonol dyes play a crucial role in monitoring the effects of these devices. For instance, bioelectronic ion pumps have been developed to control the local concentration of ions like K⁺. aip.orgaip.org The resulting changes in the membrane potential of nearby cells, such as THP-1 macrophages, can be monitored in real-time using voltage-sensitive dyes like DiBAC₄(3), providing feedback on the efficacy of the bioelectronic modulation. aip.orgaip.org

Response to Depolarizing and Hyperpolarizing Stimuli

Cell Viability and Physiological State Assessment

A significant application of oxonol dyes, including analogues like bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)), is in the determination of cell viability. researchgate.netlibretexts.org These dyes function as membrane potential-sensitive probes. researchgate.net The underlying principle of their use in viability assays is their ability to penetrate cells with depolarized plasma membranes, a characteristic feature of non-viable or membrane-compromised cells. libretexts.orgsciencecompany.com

Oxonol dyes are effective in distinguishing between living and dead cells within a culture. Viable cells maintain a polarized membrane potential, which is negative on the inside. ucalgary.ca Anionic oxonol dyes are largely excluded from these healthy cells. uni-tuebingen.de Conversely, non-viable or dead cells lose their ability to maintain this membrane potential, leading to depolarization. libretexts.org This depolarization allows the negatively charged oxonol molecules to enter the cell. libretexts.org Once inside, the dye binds to intracellular lipid-rich components and proteins, resulting in a significant increase in fluorescence intensity. libretexts.orgwikipedia.org This differential staining allows for the clear and rapid discrimination between viable (non-fluorescent or dimly fluorescent) and non-viable (brightly fluorescent) cells under a microscope or by using quantitative methods. researchgate.net This method has been successfully applied to various cell types, including hyperthermophilic archaea and bacteria, as well as yeast. researchgate.netnih.gov

The integrity of the cell membrane is a critical indicator of cell health. libretexts.org Since the entry of oxonol dyes is dependent on membrane depolarization, which is a direct consequence of compromised membrane integrity, these dyes serve as excellent tools for its assessment. libretexts.orgucalgary.ca An increase in fluorescence of cells stained with an oxonol dye indicates a loss of membrane integrity. libretexts.org This allows researchers to monitor cellular responses to various stimuli, such as stress conditions or chemical treatments that affect the plasma membrane. libretexts.orgtugraz.at For instance, studies have used oxonol dyes to observe the effects of bile salt stress on Bifidobacterium species, where the dye helped to monitor membrane potential as an indicator of viability. libretexts.org Furthermore, by observing the staining pattern and intensity, researchers can gain insights into the morphological characteristics of dying or damaged cells. Changes in cell morphology, often associated with cell death processes like necrosis, can be visualized alongside the fluorescence signal from the oxonol dye. sciencecompany.com

Table 1: Comparison of Dyes Used for Cell Viability Assessment

| Dye Type | Target/Mechanism | Stains | Common Application |

| Oxonol Dyes (e.g., DiBAC₄(3)) | Membrane Potential | Non-viable/Depolarized Cells | Flow cytometry, microscopy for viability of bacteria, yeast, and other cells. libretexts.orgnih.gov |

| Propidium Iodide (PI) | Nucleic Acids (DNA/RNA) | Dead Cells (Membrane Impermeant) | Flow cytometry, microscopy for identifying dead cells in a population. libretexts.orgstudypug.com |

| Carboxyfluorescein diacetate (cFDA) | Intracellular Esterase Activity | Viable Cells | Flow cytometry for assessing metabolic activity and viability. libretexts.orggoogle.com |

| Methylene (B1212753) Blue | Reductase Activity | Non-viable Yeast Cells | Microscopy for yeast viability, though noted for subjectivity. |

| SYTO 9 | Nucleic Acids (DNA/RNA) | All Cells (Membrane Permeant) | Used in combination with PI for live/dead bacterial staining. |

Flow cytometry is a powerful technique that allows for the rapid analysis of thousands of individual cells. nih.gov The integration of oxonol dyes with flow cytometry provides a high-throughput method for quantitative viability analysis. nih.gov In this setup, a cell suspension is stained with the oxonol dye and then passed through the flow cytometer. The instrument measures the fluorescence of each individual cell as it passes through a laser beam.

This combination offers several advantages over traditional microscopy-based methods:

Objectivity: The analysis is quantitative and removes the subjective interpretation of color associated with manual counting. nih.gov

Speed and Statistical Significance: Thousands of cells can be analyzed per second, providing a statistically robust assessment of the viability of the entire cell population in a short amount of time. nih.gov

Multiparametric Analysis: Oxonol staining can be combined with other fluorescent markers to simultaneously measure other cellular parameters, such as cell size, granularity, or the presence of other cellular components. libretexts.org

A study on brewer's yeast demonstrated that a flow-cytometric assay using an oxonol dye was more reliable and had a substantially reduced error in viability determination compared to the industry-standard methylene blue staining method. nih.gov The oxonol/flow cytometry method allows for the clear distinction and quantification of live and dead yeast populations based on their fluorescence intensity. nih.gov

Assessment of Cell Membrane Integrity and Morphology

General Biological Staining and Visualization in Microscopy

Beyond its specific use in viability assays, Oxonol Yellow K is also recognized for its role as a general biological stain. Biological stains are essential tools in microscopy, used to enhance the contrast of cells and tissues, making it possible to visualize their structure and components that would otherwise be difficult to see under a standard light microscope. Oxonol Yellow K can be used to stain cells and tissues, aiding in the visualization of cellular structures for research purposes. The application of such stains can involve various preparation techniques, including fixation and permeabilization, to allow the dye molecules to access and bind to specific subcellular components.

Analytical Chemistry and Environmental Research Applications

In addition to its biological applications, Oxonol Yellow K serves a purpose in the field of analytical chemistry.

Oxonol Yellow K is an effective pH indicator, a substance that changes color in response to changes in the acidity or basicity of a solution. The fundamental principle behind a pH indicator is that it is a weak acid or a weak base where the undissociated molecule has a different color from its corresponding ion. The color of the solution will depend on the relative concentrations of the two forms, which is dictated by the pH of the solution according to the Henderson-Hasselbalch equation. studypug.com

The general equilibrium for a weak acid indicator (HIn) is: HIn ⇌ H⁺ + In⁻ (Color 1) ⇌ (Color 2)

In an acidic solution, the equilibrium shifts to the left, favoring the HIn form (Color 1). In a basic solution, the H⁺ ions are neutralized, shifting the equilibrium to the right and favoring the In⁻ form (Color 2). This color change occurs over a specific pH range, which is characteristic of the particular indicator. nih.gov While the specific pH transition range and color change for Oxonol Yellow K are not detailed in the provided search results, oxonol dyes, in general, are noted for their utility in assays over a broad pH range, particularly in alkaline conditions. Their use in albumin determination, for example, relies on a detectable shift in spectral absorption upon binding, a process that can be monitored at a constant pH.

Theoretical and Computational Investigations in Oxonol Yellow K Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dye molecules, governed by their electron distribution and behavior in both ground and excited states.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure and, consequently, the most stable three-dimensional arrangement (geometry) of a molecule in its ground state. For oxonol dyes, DFT calculations have been instrumental in understanding how chemical structure dictates molecular conformation.

Research on novel bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes, which are structurally analogous to Oxonol Yellow K, has utilized DFT at the B3LYP/6-311G(d,p) level of theory to optimize ground-state geometries. karazin.ua These calculations revealed that the conformational preference of the dye is highly dependent on the substituent at the central position of the polymethine chain. For instance, dyes substituted with bulky pyridinium (B92312) or quinolinium groups were found to favor a planar cis configuration, whereas those substituted with a smaller bromine atom preferred a planar trans configuration. karazin.ua This difference in preferred geometry directly influences the dye's electronic and photophysical properties.

Table 1: DFT-Calculated Conformational Preferences for Substituted Oxonol Dyes

| Substituent Group | Preferred Ground State Configuration | Computational Method |

|---|---|---|

| Pyridinium/Quinolinium | Planar cis | DFT (B3LYP/6-311G(d,p)) karazin.ua |

| Bromine | Planar trans | DFT (B3LYP/6-311G(d,p)) karazin.ua |

While DFT describes the ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of electronically excited states. nih.govnih.gov This is crucial for understanding the absorption and fluorescence characteristics of dyes like Oxonol Yellow K.

TD-DFT calculations have been successfully used to explain the significant Stokes shifts (the difference between the maximum absorption and emission wavelengths) observed in certain oxonol dyes. karazin.ua For pyridinium-substituted oxonols, TD-DFT revealed that upon excitation, the molecule undergoes a significant structural relaxation. karazin.ua Specifically, the bulky pyridinium substituent rotates out of the plane of the dye's core framework. karazin.ua This rotation in the excited state lowers its energy, leading to fluorescence emission at a much longer wavelength than the absorption, thereby causing a large Stokes shift of approximately 230 nm. karazin.ua In contrast, the bromine-substituted dye, which is planar in both ground and excited states, exhibits a much smaller Stokes shift of around 51 nm. karazin.ua

Table 2: Experimental and Theoretical Photophysical Data for Representative Oxonol Dyes in CH₃CN

| Dye Substituent | λmax (nm) | λem (nm) | Stokes Shift (nm) | Key TD-DFT Finding |

|---|---|---|---|---|

| Pyridinium | 473 | 703 | 230 | Rotation of substituent in excited state karazin.ua |

| Bromine | 480 | 531 | 51 | Molecule remains planar in excited state karazin.ua |

The vibrant color and environmental sensitivity of oxonol dyes stem from their extensive π-conjugated systems, which facilitate electron delocalization and intramolecular charge transfer (ICT). The structure of these dyes features electron-donating (enol) and electron-accepting (ketone) moieties connected by a polymethine bridge. karazin.ua

Computational studies, supported by spectroscopic evidence, confirm that there is extensive electron delocalization across the polymethine chain and onto the oxygen atoms of the terminal barbituric acid rings. karazin.ua This delocalization is responsible for the strong absorption of low-energy light. karazin.ua The primary electronic transition is characterized as an ICT, where electron density moves from the donor to the acceptor parts of the molecule upon photoexcitation. karazin.ua Theoretical investigations into the photophysical properties of these dyes in solvents of varying polarity have further confirmed the ICT nature of their excited states. karazin.ua

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Structures and Photophysical Phenomena

Molecular Modeling and Simulation

Beyond the single-molecule properties revealed by quantum chemistry, molecular modeling and simulation techniques are used to understand how dyes like Oxonol Yellow K interact with complex biological environments such as proteins and cell membranes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a dye) when bound to a second molecule (a receptor, such as a protein or lipid) to form a stable complex. frontiersin.org While specific docking studies on Oxonol Yellow K are not widely published, research on the closely related bis-oxonol dye, DiBAC₄(3), provides a clear example of this approach.

Studies on the interaction of DiBAC₄(3) with bovine serum albumin (BSA), a common model protein, have been performed to understand the basis for the dye's fluorescence enhancement upon binding. nih.gov These investigations revealed the formation of a reversible complex with a specific 2:1 stoichiometry (two dye molecules per one albumin molecule) and a very strong binding affinity, indicated by a low dissociation constant (Kd) of 0.03 ± 0.01 µM. nih.gov Such studies are critical for interpreting fluorescence data from cellular experiments, suggesting that the slow fluorescence changes observed in cells may be due to the dye binding to intracellular proteins. nih.gov

Oxonol dyes are widely used as fluorescent probes to measure membrane potential, a function that depends entirely on their ability to partition into and orient within the lipid bilayer. thermofisher.com Molecular dynamics (MD) simulations provide a virtual microscope to observe these processes with atomistic detail. karazin.ua

Experimental models for related compounds like Oxonol V and Oxonol VI show that these anionic dyes establish a partition equilibrium between the aqueous phase and the membrane. nih.govnih.gov They are thought to bind to adsorption planes located just inside the hydrophobic core, near the hydrocarbon side of the lipid headgroups. nih.gov This partitioning is voltage-dependent, which is the basis of their function as potential-sensitive probes. nih.gov

MD simulations of various membrane dyes build upon this understanding by revealing the precise location and orientation of the probe within the bilayer. karazin.ua For instance, simulations show that upon entering the membrane, dyes often reorient from a perpendicular to a nearly parallel position relative to the membrane surface. karazin.ua The exact depth of penetration depends on both the dye's structure and the membrane's composition (e.g., the presence of cholesterol or anionic lipids). karazin.uakarazin.ua Simulations for other anionic dyes have shown that they arrange themselves to "snorkel," where the charged groups remain close to the polar lipid headgroups while the hydrophobic body of the dye is buried in the nonpolar acyl chain region. plos.org These computational insights are crucial for accurately interpreting fluorescence signals and for designing new probes with optimized membrane-interaction properties.

Table 3: Summary of Findings from Molecular Simulation Studies on Dye-Membrane Interactions

| Simulation Finding | Dye/System Studied | Significance for Oxonol Dyes |

|---|---|---|

| Location depends on membrane composition | Benzanthrone (ABM) in PC vs. PG/Cholesterol membranes karazin.ua | Predicts that oxonols will localize differently in various cell or liposome (B1194612) types. |

| Reorientation upon partitioning | Phosphonium dye (TDV) in PC membranes karazin.ua | Suggests a dynamic process of insertion and alignment within the bilayer. |

| "Snorkeling" of charged groups | Anionic, ligand-coated nanoparticles plos.org | Provides a likely mechanism for how anionic oxonols accommodate their charge within the hydrophobic membrane interior. |

| Voltage-dependent partitioning | Experimental model for Oxonol VI nih.gov | Forms the theoretical basis for their use as potentiometric probes, which can be further detailed by simulation. |

Emerging Research Directions and Future Perspectives for Oxonol Yellow K and Its Analogs

Rational Design and Synthesis of Next-Generation Oxonol Probes

The development of next-generation oxonol probes is increasingly guided by rational chemical design, a strategy that uses fundamental principles of physics and biology to create molecules with optimized, predetermined properties. nih.govnih.gov This approach moves beyond the empirical screening of dyes to a more targeted synthesis of probes with enhanced brightness, photostability, and sensitivity.

A key strategy involves the modification of the core polymethine chain, which forms the chromophore's backbone. researchgate.netresearchgate.net Researchers have found that extending this conjugated system is an effective method for shifting the dye's absorption and emission profiles into the near-infrared (NIR) region. nih.gov This is highly desirable for biological imaging as it minimizes tissue autofluorescence and allows for deeper tissue penetration. pnas.org For instance, the development of heptamethine-oxonol dyes, which feature a longer polymethine chain, represents a move toward creating unique NIR dyes. nih.gov

Another fruitful avenue of design involves modifying the heterocyclic end groups of the oxonol molecule. rsc.org A series of heptamethine-oxonol dyes with different end groups were designed to systematically explore these structure-property relationships. rsc.orgresearchgate.net These modifications directly influence the absorption and emission characteristics and can control the dye's response to environmental factors like pH. rsc.org The synthesis of novel bis-oxonol dyes with β-pyridinium or quinolinium substituents has also been reported. sci-hub.se This work outlined an efficient three-step procedure, yielding dyes with unusually large Stokes shifts, a property that reduces signal self-quenching and improves detection sensitivity. sci-hub.se

Furthermore, researchers are creating multi-component systems, where an oxonol dye is paired with another molecule to create a functional probe. Tethered voltage-sensitive dyes (VSDs), for example, consist of a fluorophore and a quencher component. researchgate.net One such system identified a pentamethine oxonol, Bis-(1,3-dibutylthiobarbituric acid) pentamethine oxonol or DiSBAC(5), as a promising fluorescent component. researchgate.net These rational design and synthesis strategies are paving the way for a new class of oxonol probes tailored for specific and demanding biological applications.

Integration with Advanced Imaging Modalities (e.g., Fluorescence Resonance Energy Transfer, Interferometric FLIM)

To fully harness the potential of new and existing oxonol probes, they are being integrated with advanced imaging modalities that provide richer, more quantitative data than conventional fluorescence microscopy.

Fluorescence Resonance Energy Transfer (FRET)

A prominent example is the use of oxonols in FRET-based assays for measuring membrane potential. ucsd.edu In this system, a negatively charged, hydrophobic oxonol dye acts as a mobile FRET acceptor. ucsd.eduresearchgate.net A fluorescent donor, such as a coumarin-labeled lipid (e.g., CC2-DMPE), is fixed to the outer leaflet of the cell membrane. researchgate.net When the cell has a negative resting potential, the oxonol molecules accumulate on the extracellular side of the membrane, bringing them close to the donor and enabling efficient FRET. researchgate.net This quenches the donor's fluorescence while increasing the oxonol's emission. researchgate.net Upon membrane depolarization, the oxonol molecules redistribute to the inner leaflet, increasing the distance between the donor and acceptor. researchgate.net This reduces FRET efficiency, leading to a measurable increase in donor fluorescence and a decrease in acceptor fluorescence. researchgate.net This FRET-based system provides a sensitive and ratiometric readout of membrane voltage changes. nih.govcambridge.org

Interferometric Fluorescence Lifetime Imaging Microscopy (ixFLIM)

Interferometric FLIM (ixFLIM) is a cutting-edge technique that extends the capabilities of standard FLIM by correlating the fluorescence excitation spectrum with the emission lifetime. researchgate.netresearchgate.net This provides detailed information about both the ground and excited states of a fluorophore. researchgate.net Oxonol VI has been used as a model probe to demonstrate the power of this technique. researchgate.netnih.gov In one study, ixFLIM was used to distinguish between Oxonol VI free in solution and Oxonol VI bound to bovine serum albumin (BSA). nih.gov The two populations were clearly separable, as the bound dye exhibited distinct species with longer lifetimes (0.5 ns and 1.5 ns) and red-shifted spectra compared to the free dye (90 ps lifetime). nih.gov This ability to resolve different dye populations and their unique photophysical signatures within a single measurement makes ixFLIM a powerful tool for studying the complex interactions of oxonol probes in biological environments. researchgate.netnih.gov

Application in Novel In Vitro Assay Development

The sensitivity of oxonol dyes to their environment, particularly to membrane potential, makes them ideal candidates for the development of novel in vitro assays for drug discovery and functional studies. researchgate.netnih.gov These assays are crucial for high-throughput screening (HTS) to identify new drug candidates or to characterize the function of biological targets like ion channels. nih.govresearchgate.net

Oxonol dyes are frequently used to monitor the activity of ion channels reconstituted into artificial lipid vesicles (proteoliposomes). researchgate.net For example, the activity of cell-free synthesized Kv channels was measured by monitoring the potassium ion diffusion potential with the voltage-sensitive dye Oxonol VI. researchgate.net In this setup, the movement of potassium ions through the channel creates a membrane potential, which is detected as a change in the oxonol's fluorescence. researchgate.netnih.gov This method, adapted for 96-well microtiter plates, provides a reproducible and scalable assay for screening channel modulators. researchgate.net

These assays can be highly sensitive. In vitro measurements of a two-component system using a DiSBAC(5) oxonol molecule demonstrated a fluorescence change of up to 11% per 100 mV change in electrical potential. researchgate.net Slow-response dyes like bis-oxonol are particularly well-suited for these assays because they can detect small, sustained changes in membrane potential, on the order of a few millivolts, which faster dyes might miss. physiology.org The development of specialized instrumentation, such as the Voltage/Ion Probe Reader (VIPR™), further facilitates the use of these dyes in HTS formats, enabling rapid and kinetic measurements in 96- and 384-well plates. researchgate.net The combination of rationally designed oxonol probes and automated HTS platforms represents a powerful approach for modern drug discovery. mdpi.comcellectricon.com

Exploration of Structure-Property Relationships for Targeted Applications

A fundamental aspect of developing next-generation probes is the systematic exploration of their structure-property relationships. researchgate.net This research seeks to understand how specific chemical modifications to the oxonol dye structure influence its photophysical and functional properties, allowing for the creation of probes tailored for specific tasks. sci-hub.se

The core structure of polymethine dyes, which consists of a conjugated chain connecting two terminal groups, is a primary focus of these studies. researchgate.net The length of this chain and the electronic nature of the end groups are key determinants of the molecule's absorption and emission wavelengths. researchgate.netrsc.org For example, in a series of heptamethine-oxonol dyes, varying the heterocyclic end groups was shown to directly impact the dye's optical properties and its response to pH changes. nih.govrsc.org

Substitutions on the polymethine chain itself also offer a powerful means of tuning dye properties. An efficient synthesis was developed for bis-oxonol dyes with bulky pyridinium (B92312) or quinolinium moieties attached to the chain. sci-hub.se These substitutions resulted in dyes with unusually large Stokes shifts (the separation between absorption and emission maxima), reaching up to ~230 nm. sci-hub.se This feature is highly advantageous as it minimizes re-absorption of emitted light, thereby reducing measurement errors and enhancing detection sensitivity. sci-hub.se Computational studies suggested that the rotation of these bulky substituents in the excited state is responsible for the large Stokes shift. sci-hub.se This deep understanding, combining synthesis, spectroscopy, and theoretical modeling, is crucial for designing dyes with specific spectral characteristics for multiplexed imaging or for use with specific laser lines. rsc.orgresearchgate.net

Table of Photophysical Properties for Novel β-Substituted Bis-Oxonol Dyes Data sourced from a study on novel bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes in CH3CN. sci-hub.se

| Dye/Substituent | Max Absorption (λmax) | Max Emission (λem) | Molar Absorptivity (ε) | Stokes Shift (nm) |

| Unsubstituted | 467 nm | 480 nm | 102,000 M⁻¹cm⁻¹ | 13 nm |

| β-pyridinium | 473 nm | 703 nm | 72,000 M⁻¹cm⁻¹ | 230 nm |

| β-(2-methylpyridinium) | 480 nm | 531 nm | 65,000 M⁻¹cm⁻¹ | 51 nm |

| β-quinolinium | 474 nm | 712 nm | 72,000 M⁻¹cm⁻¹ | 238 nm |

Q & A

Q. How does Oxonol Yellow K function as a membrane potential-sensitive dye, and what experimental controls are essential for validating its use?

Oxonol Yellow K is an anionic bis-oxonol fluorophore that partitions across lipid bilayers in response to changes in membrane potential. In depolarized membranes (positive interior), the dye accumulates intracellularly, leading to fluorescence changes. For validation, include controls such as:

- Ionophore calibration : Use valinomycin (K⁺ ionophore) to clamp membrane potential at defined K⁺ gradients .

- Blank measurements : Record fluorescence in the absence of cells/dye to account for background noise.

- Pharmacological inhibition : Apply membrane potential disruptors (e.g., gramicidin) to confirm dye specificity .

Q. What are the standard protocols for optimizing Oxonol Yellow K concentration and excitation/emission parameters in live-cell imaging?

- Concentration titration : Test 0.1–1 µM dye to balance signal-to-noise ratio and cytotoxicity (lower concentrations reduce cellular stress).

- Spectral settings : Use excitation/emission wavelengths of 580/620 nm (red shift) to minimize autofluorescence interference. Validate with a fluorescence plate reader or confocal microscopy .

- Temperature control : Maintain physiological conditions (e.g., 37°C) to avoid artifacts from temperature-dependent dye partitioning .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Oxonol Yellow K fluorescence data caused by varying ionic strengths or competing ionophores?

Contradictions may arise from:

- Ionic interference : High Cl⁻ or Na⁺ concentrations alter dye partitioning independent of membrane potential. Use ion-substitution buffers (e.g., choline chloride replacing NaCl) to isolate K⁺-specific effects .

- Competing ionophores : Co-administered compounds (e.g., CCCP for proton gradients) may indirectly affect membrane potential. Perform parallel experiments with single-ionophore systems and apply multivariate regression to decouple variables .

Q. What methodological considerations are critical when integrating Oxonol Yellow K with electrophysiological techniques (e.g., patch-clamping) for multimodal membrane potential analysis?

- Dye-electrophysiology synchronization : Time-stamp fluorescence recordings with patch-clamp data to align temporal resolution (oxonol signals lag ~10–50 ms behind electrical measurements) .

- Quenching mitigation : Oxonol’s hydrophobic nature may interfere with pipette seals. Pre-treat cells with pluronic F-127 (0.02%) to enhance dye solubility without disrupting membrane integrity .

- Cross-validation : Use patch-clamp data to calibrate fluorescence-intensity-to-voltage ratios, ensuring linearity across the physiological range (-80 mV to +20 mV) .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze Oxonol Yellow K time-series data to distinguish stochastic noise from biologically significant membrane potential fluctuations?

- Signal smoothing : Apply Savitzky-Golay filters to reduce high-frequency noise while preserving signal trends.

- Threshold-based event detection : Define amplitude thresholds (e.g., >5% ΔF/F) to exclude subthreshold fluctuations.

- Bootstrap resampling : Calculate confidence intervals for decay time constants (e.g., post-vanadate inhibition in Fig. 1a ) to assess measurement robustness .

Q. What steps ensure reproducibility of Oxonol Yellow K experiments across laboratories?

- Detailed metadata : Report dye lot numbers, buffer compositions (e.g., Mg²⁺/Ca²⁺ concentrations), and equipment settings (e.g., photomultiplier gain) .

- Cross-lab validation : Share aliquots of calibrated dye stocks and reference cell lines (e.g., HEK293 with stable Kir2.1 expression) to standardize baseline measurements .

Ethical & Safety Considerations

Q. What safety protocols are mandatory when handling Oxonol Yellow K in accordance with OSHA and institutional guidelines?

- PPE requirements : Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.

- Ventilation : Use fume hoods for dye weighing/resuspension to avoid inhalation of particulate matter .

- Waste disposal : Collect contaminated tips/solutions in hazardous waste containers labeled for halogenated organic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.